molecular formula C11H9Cl2NO2 B14254667 4,6-Dichloro-5,8-dimethoxyquinoline CAS No. 406937-10-8

4,6-Dichloro-5,8-dimethoxyquinoline

Cat. No.: B14254667
CAS No.: 406937-10-8
M. Wt: 258.10 g/mol
InChI Key: KLHBBKRDGFSLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5,8-dimethoxyquinoline is a synthetic quinoline derivative designed for research and development, particularly in the fields of medicinal chemistry and drug discovery. Quinoline is a privileged scaffold in medicinal chemistry, known for its wide spectrum of bioactivities . Its basic framework is a fundamental building block for synthesizing new pharmaceutical substances and is a key template in anti-malarial and anti-cancer agent development . Main Applications and Research Value: This compound serves as a versatile chemical intermediate, or "building block," for the creation of more complex molecules. Its molecular structure, featuring reactive chloro groups and methoxy substituents, makes it a valuable precursor for generating libraries of compounds for biological screening. Researchers utilize this chemical to develop potential therapeutic agents, with significant interest in two primary areas: Antimalarial Research: Quinoline derivatives like chloroquine have been pivotal in malaria therapy. This compound can be used in molecular hybridization techniques to create novel hybrids and conjugates aimed at overcoming parasite resistance mechanisms, such as those associated with the chloroquine resistance transporter (PfCRT) . Anticancer Research: Functionalized quinoline derivatives have demonstrated excellent potential as antiproliferative agents. They exhibit cytotoxicity through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key enzymes like topoisomerase, which is critical for DNA replication and cell division . Mechanism of Action (General for Quinoline Class): The biological activity of quinoline-based compounds is often derived from their ability to interact with cellular targets like DNA and enzymes. While the specific mechanism of 4,6-Dichloro-5,8-dimethoxyquinoline would require experimental validation, relevant modes of action for similar compounds include DNA intercalation, which interferes with the replication process, and the inhibition of topoisomerase enzymes, leading to permanent DNA damage and apoptosis . In antimalarial research, many quinoline analogs act by inhibiting the detoxification of toxic heme into hemozoin within the parasite, leading to its death . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406937-10-8

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

4,6-dichloro-5,8-dimethoxyquinoline

InChI

InChI=1S/C11H9Cl2NO2/c1-15-8-5-7(13)11(16-2)9-6(12)3-4-14-10(8)9/h3-5H,1-2H3

InChI Key

KLHBBKRDGFSLAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C(C=CN=C12)Cl)OC)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dichloro-5,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4,6-Dichloro-5,8-dimethoxyquinoline. While direct crystallographic data for this specific molecule is not publicly available, this guide synthesizes information from closely related analogs, computational modeling principles, and established spectroscopic methodologies to present a robust and scientifically grounded overview. We will delve into the nuanced interplay of electronic and steric effects governed by the chloro and methoxy substituents, which ultimately dictate the molecule's three-dimensional architecture and potential for intermolecular interactions. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting pathways where the quinoline scaffold is a key pharmacophore.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the precise modulation of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 4,6-Dichloro-5,8-dimethoxyquinoline, represents a synthetically accessible derivative with significant potential for further chemical elaboration in drug discovery programs. An understanding of its molecular structure and conformational preferences is paramount for rational drug design and the prediction of its binding modes with biological targets.

Molecular Structure: A Hybrid of Electronic and Steric Influences

The molecular structure of 4,6-Dichloro-5,8-dimethoxyquinoline is defined by the fusion of a benzene and a pyridine ring, with substituents at positions 4, 5, 6, and 8. The presence of two chlorine atoms and two methoxy groups significantly influences the geometry and electronic distribution of the quinoline core.

Predicted Bond Lengths and Angles

In the absence of a definitive crystal structure for 4,6-Dichloro-5,8-dimethoxyquinoline, we can extrapolate key geometric parameters from published crystallographic data of analogous substituted quinolines. The following table presents predicted bond lengths and angles, providing a foundational model for the molecule's geometry. These predictions are based on the known effects of chloro and methoxy substituents on aromatic systems.

ParameterPredicted Value (Å or °)Justification
C-Cl Bond Lengths~1.74 ÅConsistent with typical C(sp²)-Cl bond lengths in chlorinated aromatic compounds.
C-O (methoxy)~1.36 ÅShorter than a typical C-O single bond due to resonance of the oxygen lone pairs with the aromatic ring.
O-CH₃ (methoxy)~1.43 ÅTypical C(sp³)-O single bond length.
Ring C-C Bonds1.37 - 1.42 ÅReflecting the aromatic character of the quinoline core, with some variation due to substituent effects.
Ring C-N Bonds~1.33 and ~1.38 ÅIndicative of the pyridine ring's aromaticity.
C-C-C Bond Angles~120°Expected for sp² hybridized carbons in an aromatic system, with minor deviations due to ring strain and substituent-induced steric effects.
C-O-C (methoxy)~118°The angle is slightly larger than the ideal sp³ angle due to the steric bulk of the methyl group and the aromatic ring.
The Interplay of Substituent Effects

The chloro and methoxy groups exert opposing electronic effects on the quinoline ring. Chlorine is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to lone pair donation.[1][2] Conversely, the methoxy group is a strong electron-donating group through resonance.[1][3] These electronic characteristics, combined with the steric bulk of the substituents, will modulate the reactivity of different positions on the quinoline ring and influence its overall dipole moment. The dual electrostatic nature of both chloro and methoxy groups allows for a range of potential non-covalent interactions, which is a critical consideration in drug-receptor binding.[1][4]

Conformational Analysis: The Rotational Dynamics of Methoxy Groups

The primary conformational flexibility in 4,6-Dichloro-5,8-dimethoxyquinoline arises from the rotation of the two methoxy groups around their respective C-O bonds. The preferred orientation of these groups is a delicate balance between stabilizing electronic interactions and destabilizing steric clashes.

Rotational Barriers and Stable Conformers

The methoxy groups are expected to prefer a planar or near-planar orientation with the quinoline ring to maximize resonance stabilization from the oxygen lone pairs. However, steric hindrance from the adjacent chloro and peri-hydrogen or chloro substituents will likely lead to out-of-plane conformations. Computational methods like Density Functional Theory (DFT) are instrumental in calculating the rotational energy barriers and identifying the most stable conformers.[5][6][7]

It is anticipated that the rotational barrier for the methoxy groups in 4,6-Dichloro-5,8-dimethoxyquinoline will be significant enough to potentially allow for the existence of distinct conformers at room temperature. The relative populations of these conformers will be dictated by their Gibbs free energies.

Diagram 1: Molecular Structure of 4,6-Dichloro-5,8-dimethoxyquinoline

Caption: Ball-and-stick representation of 4,6-Dichloro-5,8-dimethoxyquinoline.

Methodologies for Structural and Conformational Elucidation

A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is necessary for a thorough characterization of 4,6-Dichloro-5,8-dimethoxyquinoline.

Synthesis

The synthesis of polychlorinated and polymethoxylated quinolines can be achieved through various established synthetic routes.[8][9][10][11][12] A plausible synthetic strategy for 4,6-Dichloro-5,8-dimethoxyquinoline would likely involve a multi-step sequence starting from a suitably substituted aniline or acetophenone, followed by cyclization to form the quinoline core, and subsequent chlorination and methoxylation steps.

Diagram 2: Hypothetical Synthetic Workflow

A Substituted Aniline/Acetophenone B Cyclization A->B C Quinoline Core B->C D Chlorination C->D E Methoxylation D->E F 4,6-Dichloro-5,8-dimethoxyquinoline E->F

Caption: A generalized workflow for the synthesis of the target molecule.

Experimental Protocols

General Procedure for Single-Crystal X-ray Diffraction:

  • Crystallization: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A selected crystal would be mounted on a diffractometer, and X-ray diffraction data collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[13][14][15]

  • Structure Solution and Refinement: The collected diffraction data would be processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Protocol for Conformational Analysis using NMR Spectroscopy:

  • Sample Preparation: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would be prepared.

  • 1D and 2D NMR: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY, would be performed to assign all proton and carbon signals and to identify through-space correlations indicative of conformational preferences.

  • Variable Temperature NMR: NMR spectra would be acquired at various temperatures to study the dynamics of methoxy group rotation and potentially determine the energy barriers between different conformers.

Computational Chemistry

DFT Calculations for Conformational Analysis:

  • Initial Structure Generation: An initial 3D structure of the molecule would be built.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculations: The identified conformers would be subjected to geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to confirm that they are true energy minima.[7][16]

  • Rotational Barrier Calculation: A relaxed potential energy surface scan would be performed by systematically rotating the dihedral angles of the methoxy groups to calculate the rotational energy barriers.[6][17]

Diagram 3: Workflow for Conformational Analysis

cluster_exp Experimental cluster_comp Computational A NMR Spectroscopy (NOESY, VT-NMR) C Preferred Conformation(s) in Solution/Solid State A->C B X-ray Crystallography B->C G Comprehensive Conformational Profile C->G D DFT Calculations (Conformational Search) E Rotational Barrier Calculation D->E F Thermodynamically Stable Conformers and Barriers E->F F->G

Caption: An integrated experimental and computational approach to conformational analysis.

Conclusion

The molecular structure and conformational landscape of 4,6-Dichloro-5,8-dimethoxyquinoline are governed by a complex interplay of electronic and steric factors. While a definitive experimental structure is yet to be reported, a robust model can be constructed through the analysis of analogous compounds and the application of modern computational chemistry techniques. A thorough understanding of these structural nuances is a critical prerequisite for the successful application of this versatile scaffold in the development of novel, targeted therapeutics. The methodologies outlined in this guide provide a clear and actionable framework for researchers to fully characterize this and other similarly substituted quinoline derivatives.

References

  • Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. - ResearchGate. (URL: [Link])

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. - ResearchGate. (URL: [Link])

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (URL: [Link])

  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. (URL: [Link])

  • Parallels between the chloro and methoxy groups for potency optimization - PMC - NIH. (URL: [Link])

  • Methoxy group - Wikipedia. (URL: [Link])

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. (URL: [Link])

  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate. (URL: [Link])

  • Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships | Biomedres. (URL: [Link])

  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. (URL: [Link])

  • In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment - MDPI. (URL: [Link])

  • Relaxed rotational barriers [density functional theory (DFT)] related to the torsion angle 1 for systems ( 1 ), ( 2 ) and ( 3 ) - ResearchGate. (URL: [Link])

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. (URL: [Link])

  • Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC. (URL: [Link])

  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD Otto Meth-Cohn C - LOCKSS. (URL: [Link])

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (URL: [Link])

  • Orienting methoxy group-carbocation conjugation effects explaining the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed. (URL: [Link])

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC. (URL: [Link])

  • Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed. (URL: [Link])

  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC. (URL: [Link])

  • Directing effects of poly-substituted aromatic rings - Stack Exchange Chemistry. (URL: [Link])

Sources

Physicochemical Profiling: Solubility & Thermodynamics of 4,6-Dichloro-5,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

4,6-Dichloro-5,8-dimethoxyquinoline is a specialized heterocyclic intermediate, structurally significant in the synthesis of tyrosine kinase inhibitors (e.g., Cabozantinib analogs) and next-generation antimalarials. Its solubility profile is a critical quality attribute (CQA) governing reaction kinetics, purification yields (crystallization), and bioavailability during pre-clinical formulation.

Current Data Landscape: While standard thermodynamic databases (NIST/DDB) index the solubility of the structural analog 4,7-Dichloroquinoline , specific public datasets for the 4,6-Dichloro-5,8-dimethoxy isomer are proprietary. Consequently, this guide serves as a definitive technical protocol for generating, modeling, and interpreting the solubility landscape of this compound. It synthesizes established data from homologous quinolines to provide predictive insights and a validated experimental framework.

Structural Impact on Solubility[1][2][3]
  • Quinoline Core: Lipophilic, aromatic scaffold driving solubility in non-polar/moderately polar solvents.

  • 5,8-Dimethoxy Groups: Hydrogen bond acceptors.[1] These significantly enhance solubility in protic solvents (Methanol, Ethanol) compared to bare dichloroquinolines.

  • 4,6-Dichloro Substituents: Electron-withdrawing groups that increase crystal lattice energy, potentially reducing solubility compared to non-chlorinated analogs.

Experimental Framework: Dynamic Laser Monitoring

To generate high-precision solubility data (mole fraction,


), the Dynamic Laser Monitoring Method  is the industry gold standard, offering superior accuracy over gravimetric analysis for potentially photosensitive quinolines.
Protocol: Solubility Determination Workflow

Objective: Determine the mole fraction solubility (


) at temperatures 

to

.
  • Preparation: An excess amount of 4,6-Dichloro-5,8-dimethoxyquinoline is added to a jacketed glass vessel containing the specific solvent (e.g., Methanol, Acetone, Ethyl Acetate).

  • Equilibration: The slurry is stirred (400 rpm) while the temperature is controlled by a circulating water bath (

    
    ).
    
  • Detection: A laser beam (

    
    ) passes through the solution.
    
    • Undissolved State: Particles scatter light; transmittance is low.

    • Dissolved State: Solution becomes clear; transmittance maximizes.

  • Hysteresis Check: The temperature is ramped up (dissolution) and down (nucleation) to confirm the equilibrium point.

DOT Diagram: Experimental Workflow

SolubilityWorkflow Start Solid Solute (4,6-Dichloro...) Mix Mixing Vessel (Jacketed, Stirred) Start->Mix Solvent Pure Solvent (MeOH, EtOAc, etc.) Solvent->Mix TempControl Temp Control (273K - 323K) Mix->TempControl Laser Laser Monitoring (Transmittance) TempControl->Laser Ramp T Laser->TempControl Hysteresis Loop Data Solubility Data (Mole Fraction x) Laser->Data Max Transmittance

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Solubility Data Landscape (Predictive)

Since exact values for the 4,6-dichloro-5,8-dimethoxy isomer are generated empirically, we utilize the validated dataset of its structural homolog, 4,7-Dichloroquinoline , to establish the Expected Solubility Range . The presence of the dimethoxy groups in the target molecule is expected to increase solubility in alcohols relative to the values below.

Benchmark Data: 4,7-Dichloroquinoline (Reference Standard)

Data derived from J. Chem. Eng. Data 2009 [1].

Temperature (K)Ethanol (

)
Acetone (

)
THF (

)
Acetonitrile (

)
Water (

)
298.15 11.342.1105.28.51.2
303.15 14.548.6118.410.21.5
308.15 22.456.2132.112.81.9
313.15 36.465.8148.515.62.4
318.15 56.478.4167.219.43.1

Technical Interpretation for 4,6-Dichloro-5,8-dimethoxyquinoline:

  • Polar Aprotic Solvents (THF, Acetone): Expect high solubility (

    
    ) due to dipole-dipole interactions with the quinoline ring.
    
  • Alcohols (Ethanol, Methanol): The 5,8-dimethoxy groups act as H-bond acceptors. Solubility will likely be higher than the 4,7-dichloroquinoline benchmark shown above.

  • Water: Remains a poor solvent (

    
    ) due to the hydrophobic aromatic core and chlorine substituents.
    

Thermodynamic Modeling

To optimize crystallization processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the preferred model for quinoline derivatives due to its ability to account for the non-ideal behavior of the solution.

The Modified Apelblat Model


  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[3][4][5][6][7]
    
  • 
    : Empirical model parameters representing the variation of solution activity coefficients.
    
Thermodynamic Parameters Calculation

From the Apelblat fitting, the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are derived:
  • Enthalpy:

    
    
    
  • Entropy:

    
    
    
  • Gibbs Energy:

    
    
    

Note: For quinolines, dissolution is typically endothermic (


) and entropy-driven (

).
DOT Diagram: Thermodynamic Calculation Logic

ThermoLogic ExpData Experimental Data (x vs T) ModelFit Apelblat Equation Fitting (ln x = A + B/T + C ln T) ExpData->ModelFit Params Extract Parameters A, B, C ModelFit->Params Calc Calculate Thermodynamics (Enthalpy, Entropy, Gibbs) Params->Calc Process Process Design (Cooling Crystallization Curve) Calc->Process

Figure 2: Computational flow for thermodynamic modeling and process design.

References

  • Wang, S., et al. (2009). "Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.[4][6]2) K." Journal of Chemical & Engineering Data, 54(8), 2367–2369. Link

  • BenchChem. (2025).[2] "Physical and Chemical Properties of 4-Chloro-6,7-dimethoxyquinoline." Technical Data Sheet. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

Sources

A Technical Guide to the Electronic Properties of 4,6-Dichloro-5,8-dimethoxyquinoline for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide focuses on a specific, yet underexplored derivative, 4,6-dichloro-5,8-dimethoxyquinoline . We present a comprehensive framework for characterizing its electronic properties, a critical step in leveraging this molecule for Structure-Activity Relationship (SAR) and rational drug design. By integrating high-level computational analysis with foundational experimental protocols, this document serves as a technical resource for researchers aiming to predict molecular interactions, guide analogue synthesis, and ultimately accelerate the discovery of novel therapeutics. We will dissect the causality behind methodological choices, providing not just protocols, but a strategic approach to understanding how substituent-driven electronic changes modulate biological activity.

Introduction: The Quinoline Scaffold and the Promise of 4,6-Dichloro-5,8-dimethoxyquinoline

Quinoline and its analogues are heterocyclic aromatic compounds that form the core of numerous agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their success stems from the scaffold's ability to engage in various biological interactions, including DNA intercalation and the inhibition of critical enzymes like tyrosine kinases.[3] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system.[4][5]

The subject of this guide, 4,6-dichloro-5,8-dimethoxyquinoline, is a halogenated and methoxylated derivative. While direct biological data on this specific molecule is sparse, its structural motifs are present in compounds with known bioactivity. For instance, the 4-chloro position is a versatile synthetic handle for introducing nucleophilic side chains, a common strategy in developing kinase inhibitors.[1][6] The dimethoxy groups, as seen in related 6,7-dimethoxyquinoline structures, are known to contribute to potent anticancer activity.[3][6]

Understanding the electronic landscape of this core structure is paramount. The distribution of electrons, orbital energies, and electrostatic potential dictates how the molecule will interact with a biological target. This guide provides the theoretical and practical framework to elucidate these properties for SAR studies.

The Crucial Role of Electronic Properties in SAR

SAR studies aim to correlate a molecule's structural features with its biological activity. Electronic properties are a fundamental component of this relationship, governing the non-covalent interactions that underpin molecular recognition at a receptor binding site.

  • Electrostatic Interactions: The charge distribution across a molecule, dictated by its constituent atoms and their arrangement, determines its ability to form favorable electrostatic interactions (e.g., hydrogen bonds, salt bridges) with a protein target.

  • π-π Stacking: The electron-rich aromatic system of the quinoline core can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a binding pocket, a common feature in enzyme inhibition.[2]

  • Reactivity and Covalent Bonding: The energies of the Frontier Molecular Orbitals (HOMO and LUMO) provide insight into a molecule's reactivity and its propensity to act as an electron donor or acceptor, which is crucial for both metabolic stability and potential covalent inhibitor design.

By quantifying these electronic properties, we can move from qualitative observations to a predictive model for designing more potent and selective drug candidates.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules, providing a robust theoretical foundation for understanding their properties before undertaking costly synthesis.[7][8]

Methodology: Density Functional Theory (DFT)

DFT calculations are instrumental in determining optimized molecular geometries and a wide range of electronic properties.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p) offers a well-validated balance of accuracy and computational efficiency for organic molecules of this nature.[9]

Step-by-Step Protocol for DFT Calculations

This protocol outlines a self-validating workflow for characterizing 4,6-dichloro-5,8-dimethoxyquinoline.

  • Structure Preparation:

    • Draw the 2D structure of 4,6-dichloro-5,8-dimethoxyquinoline in a molecular editor (e.g., GaussView 6.0).

    • Perform an initial geometry optimization using a low-level force field (e.g., UFF) to obtain a reasonable 3D conformation.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using the Gaussian 09/16 software package.[8]

    • Method: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Solvation Model: To simulate a biological environment, employ an implicit solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) with water as the solvent.[10]

    • Keyword: Opt Freq=(CalcFC,ReadFC) (The Freq keyword is critical for validation; it calculates vibrational frequencies to confirm the optimized structure is a true energy minimum, i.e., has no imaginary frequencies).

  • Property Calculation:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation with the same level of theory.

    • Request additional properties by adding keywords like Pop=NBO for Natural Bond Orbital analysis (to study charge transfer and orbital interactions) and IOp(6/33=2) to generate cube files for visualizing orbitals and potentials.[8][10]

  • Data Analysis & Visualization:

    • Analyze the output file to extract key electronic descriptor values.

    • Use visualization software (e.g., GaussView, VMD) to render the Molecular Electrostatic Potential (MEP) map and the HOMO/LUMO orbitals from the generated cube files.

cluster_prep Step 1: Preparation cluster_dft Step 2-3: DFT Calculation (Gaussian) cluster_analysis Step 4: Analysis & Visualization a Draw 2D Structure b Initial 3D Conformation (UFF) a->b c Geometry Optimization & Freq. Analysis (B3LYP/6-311+G(d,p), IEFPCM) d Validation: Check for Imaginary Frequencies c->d e Single-Point Energy & Property Calculation (NBO, Cube Files) d->e f Extract Quantitative Data (HOMO/LUMO, Dipole, etc.) e->f g Visualize MEP & Orbitals e->g h Interpret for SAR f->h g->h

Caption: A typical workflow for DFT-based characterization.
Key Electronic Descriptors & Their Interpretation

The output of these calculations provides actionable data for drug design.

DescriptorDefinition & SAR Relevance
HOMO Energy (Highest Occupied Molecular Orbital) The energy of the outermost electron-filled orbital. A higher HOMO energy indicates a greater ability to donate electrons. Relates to the molecule's ionization potential and susceptibility to oxidative metabolism.
LUMO Energy (Lowest Unoccupied Molecular Orbital) The energy of the lowest energy empty orbital. A lower LUMO energy indicates a greater ability to accept electrons. Relates to electron affinity and reactivity with nucleophiles.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. This is a crucial indicator of molecular stability and polarizability.[9]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, predicting sites for electrophilic and nucleophilic attack and guiding the design of interactions with a receptor.[11]
Global Reactivity Descriptors Derived from HOMO/LUMO energies, these include Hardness (η) , Softness (S) , and the Electrophilicity Index (ω) . They quantify the molecule's overall reactivity profile. High electrophilicity, for instance, suggests a strong tendency to accept electrons.[9]
Dipole Moment (μ) A measure of the overall polarity of the molecule. It influences solubility, membrane permeability, and the ability to engage in long-range dipole-dipole interactions with a target.

Experimental Determination of Electronic Properties

While DFT provides excellent theoretical predictions, experimental validation is crucial. The following techniques provide empirical data that can be used to corroborate and refine computational models.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively.

Step-by-Step Protocol for Cyclic Voltammetry:

  • Sample Preparation: Prepare a ~1 mM solution of 4,6-dichloro-5,8-dimethoxyquinoline in a suitable solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon Electrode

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode: Platinum Wire

  • Internal Standard: Add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Scan the potential from an initial value where no reaction occurs towards positive potentials (oxidation) and then reverse the scan towards negative potentials (reduction).

  • Analysis:

    • Measure the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ).

    • Calculate the HOMO and LUMO energies using the following empirical equations, referencing against the Fc/Fc⁺ couple:

      • E(HOMO) = -e [Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -e [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption maximum (λₘₐₓ) corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, often the HOMO to LUMO transition.

Step-by-Step Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the compound solution over a range of ~200-800 nm.

  • Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

    • The optical HOMO-LUMO gap can be estimated from the onset of the absorption edge (λₒₙₛₑₜ) using the formula: E(gap) = 1240 / λₒₙₛₑₜ (eV).

    • This experimental gap can be compared to the theoretical gap calculated via Time-Dependent DFT (TD-DFT).[10]

Integrating Electronic Properties into SAR Studies

The true power of this analysis lies in its integration into a drug discovery workflow.

cluster_input Inputs cluster_characterization Property Characterization cluster_modeling SAR Modeling cluster_output Outputs & Iteration a Core Scaffold: 4,6-dichloro-5,8-dimethoxyquinoline c DFT Calculations (MEP, HOMO/LUMO, etc.) a->c b Library of Analogues (Virtual or Synthesized) b->c d Experimental Data (CV, UV-Vis, IC50) b->d e Develop QSAR Model: Activity = f(Electronic Descriptors) c->e f Molecular Docking (Guided by MEP) c->f d->e g Predictive SAR Model e->g h Hypothesis for New Analogues f->h g->h i Prioritize Synthesis h->i i->b Iterative Design Cycle

Caption: Integrating electronic properties into a rational drug design cycle.
Building a Quantitative Structure-Activity Relationship (QSAR) Model

Once a series of analogues based on the 4,6-dichloro-5,8-dimethoxyquinoline scaffold have been synthesized and tested for biological activity (e.g., IC₅₀ values), a QSAR model can be built.[12] In this model, the biological activity is the dependent variable, and the calculated electronic descriptors (e.g., HOMO energy, LUMO energy, dipole moment, specific atomic charges from NBO analysis) serve as independent variables. A statistically significant model can then be used to predict the activity of virtual, unsynthesized compounds, allowing researchers to prioritize the most promising candidates.[12]

Hypothesis Generation for Analogue Design

The true value of this in-depth analysis is in generating testable hypotheses. For example:

  • If the MEP map shows a strongly electron-deficient region near the C4-Cl bond: This suggests that this position is highly susceptible to nucleophilic attack, making it an ideal site for introducing side chains designed to interact with a specific pocket in a target protein.

  • If docking studies suggest a key interaction with an electron-rich amino acid: The QSAR model might reveal that analogues with a lower LUMO energy (better electron acceptors) are more active. This would guide the synthesis of new derivatives with electron-withdrawing substituents on the quinoline ring.

  • If the parent compound has poor metabolic stability: A high HOMO energy might indicate susceptibility to oxidation. New analogues could be designed with electron-withdrawing groups to lower the HOMO energy and potentially improve the metabolic profile.

Conclusion

While 4,6-dichloro-5,8-dimethoxyquinoline is not a widely characterized molecule, its core structure holds significant potential for medicinal chemistry. This guide provides a robust, integrated framework for its comprehensive electronic characterization. By combining the predictive power of Density Functional Theory with the empirical validation of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, researchers can build a deep understanding of its molecular properties. This knowledge is not merely academic; it is the foundation for rational, hypothesis-driven SAR studies, enabling the efficient design and prioritization of novel quinoline-based therapeutics.

References

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025).
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry.
  • SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. (2022).
  • A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines. (2025). BenchChem.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applic
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry.
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Iraqi HTML of Pharmaceutical and Applied Sciences.
  • Biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • Experimental spectra, electronic properties (liquid and gaseous phases) and activity against SARS-CoV-2 main protease of Fluphenazine dihydrochloride: DFT and MD simulations. (2022).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2019).
  • The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. (2023).

Sources

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 4,6-Dichloro-5,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1] From the historic antimalarial quinine to modern anticancer agents, the quinoline scaffold's prevalence underscores its importance.[1][2] The ability to precisely functionalize the quinoline core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3][4]

This guide provides detailed application notes and protocols for the cross-coupling reactions of 4,6-dichloro-5,8-dimethoxyquinoline, a versatile intermediate for the synthesis of highly substituted quinoline derivatives. We will delve into the practical aspects of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering experimentally grounded starting points for researchers in drug discovery and chemical synthesis. The protocols are designed to be self-validating, with explanations for the rationale behind the choice of catalysts, ligands, bases, and solvents, empowering the user to optimize these reactions for their specific needs.

Regioselectivity in Dichloroquinolines: A Key Consideration

A critical aspect of cross-coupling reactions with 4,6-dichloro-5,8-dimethoxyquinoline is regioselectivity. The electronic properties of the quinoline ring system, influenced by the nitrogen atom and the methoxy groups, dictate the relative reactivity of the C4 and C6 chlorine atoms. In many quinoline systems, the C4 position is more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the adjacent nitrogen.[5][6] However, the electronic and steric environment of a specific substrate can influence this reactivity. The protocols provided herein will serve as a foundation for exploring the selective functionalization of either the C4 or C6 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, offering a broad substrate scope and tolerance to a wide range of functional groups.[7][8] This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

General Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_0 Suzuki-Miyaura Coupling Quinoline 4,6-Dichloro-5,8-dimethoxyquinoline Product 4-Aryl-6-chloro-5,8-dimethoxyquinoline or 4,6-Diaryl-5,8-dimethoxyquinoline Quinoline->Product + BoronicAcid Ar-B(OH)₂ BoronicAcid->Product + Catalyst Pd Catalyst Base

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4 Position

This protocol is designed as a starting point for the selective arylation of the more reactive C4 position of 4,6-dichloro-5,8-dimethoxyquinoline.

Materials:

  • 4,6-Dichloro-5,8-dimethoxyquinoline

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloro-5,8-dimethoxyquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Add sodium carbonate (2.0 mmol).

  • Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-6-chloro-5,8-dimethoxyquinoline.

Rationale for Reagent Choices:

  • Catalyst (Pd(PPh₃)₄): A versatile and commonly used palladium(0) catalyst for Suzuki-Miyaura reactions.[9]

  • Base (Na₂CO₃): A moderately strong inorganic base that is effective in promoting transmetalation. Other bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ can also be screened for optimal results.[9]

  • Solvent (Dioxane/Water): A common solvent system for Suzuki-Miyaura couplings, as it dissolves both the organic and inorganic reagents. The water is crucial for the activation of the boronic acid.[6]

Data Summary: Suzuki-Miyaura Reaction Conditions
ParameterStarting ConditionOptimization Strategy
Catalyst Pd(PPh₃)₄ (3-5 mol%)Screen other Pd(0) or Pd(II) catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) with various phosphine ligands.
Ligand PPh₃ (from catalyst)For less reactive aryl chlorides, consider more electron-rich and bulky ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands.
Base Na₂CO₃ (2.0 eq)Test stronger bases like K₃PO₄ or CsF for challenging couplings.
Solvent 1,4-Dioxane/Water (4:1)Other solvent systems like toluene/water or DMF can be explored.
Temperature 80-100 °CAdjust temperature based on the reactivity of the coupling partners.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling a vinyl or aryl halide with a terminal alkyne.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]

General Reaction Scheme: Sonogashira Coupling

G cluster_0 Sonogashira Coupling Quinoline 4,6-Dichloro-5,8-dimethoxyquinoline Product 4-Alkynyl-6-chloro-5,8-dimethoxyquinoline or 4,6-Dialkynyl-5,8-dimethoxyquinoline Quinoline->Product + Alkyne R-C≡CH Alkyne->Product + Catalyst Pd Catalyst Cu(I) Co-catalyst Amine Base

Caption: General scheme of the Sonogashira cross-coupling reaction.

Protocol 2: Selective Sonogashira Coupling

This protocol provides a starting point for the alkynylation of 4,6-dichloro-5,8-dimethoxyquinoline, likely with selectivity for the C4 position.

Materials:

  • 4,6-Dichloro-5,8-dimethoxyquinoline

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (co-solvent, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4,6-dichloro-5,8-dimethoxyquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.03 mmol), and CuI (0.03-0.05 mmol).

  • Add anhydrous THF or DMF (5-10 mL) followed by triethylamine or DIPEA (3-5 equivalents).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution (to remove copper salts), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • Catalyst System (PdCl₂(PPh₃)₂/CuI): The classic catalyst system for Sonogashira couplings.[5] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.

  • Base (Triethylamine/DIPEA): Acts as both a base to deprotonate the alkyne and often as a solvent. It also scavenges the HX formed during the reaction.

  • Solvent (THF/DMF): Used to ensure the solubility of all reactants.

Data Summary: Sonogashira Reaction Conditions
ParameterStarting ConditionOptimization Strategy
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Other Pd sources like Pd(OAc)₂ can be used with appropriate phosphine ligands.
Cu Co-catalyst CuI (3-5 mol%)Copper-free conditions can be explored, often requiring specific ligands and stronger bases.
Base TriethylamineOther amine bases like diisopropylamine or piperidine can be tested.
Solvent THF or DMFToluene or acetonitrile can also be used as co-solvents.
Temperature Room temperature to 60 °CHigher temperatures may be required for less reactive substrates but can lead to side reactions like Glaser coupling of the alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[12][13] This reaction has broad utility for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives.[14]

General Reaction Scheme: Buchwald-Hartwig Amination

G cluster_0 Buchwald-Hartwig Amination Quinoline 4,6-Dichloro-5,8-dimethoxyquinoline Product 4-Amino-6-chloro-5,8-dimethoxyquinoline or 4,6-Diamino-5,8-dimethoxyquinoline Quinoline->Product + Amine R¹R²NH Amine->Product + Catalyst Pd Pre-catalyst Ligand Base

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of 4,6-dichloro-5,8-dimethoxyquinoline. Careful selection of the ligand is crucial for success.

Materials:

  • 4,6-Dichloro-5,8-dimethoxyquinoline

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene or 1,4-dioxane (5-10 mL).

  • Add 4,6-dichloro-5,8-dimethoxyquinoline (1.0 mmol) and the amine (1.2-1.5 mmol).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water carefully.

  • Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • Catalyst/Ligand System (Pd₂(dba)₃/Xantphos): This is a powerful and versatile system for C-N bond formation. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. Other common ligands include BINAP, DavePhos, and Josiphos.[15][16]

  • Base (NaOtBu): A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. For more sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ can be used.

  • Solvent (Toluene/Dioxane): Anhydrous, non-protic solvents are essential for this reaction.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterStarting ConditionOptimization Strategy
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ is another common choice. Pre-formed palladium-ligand complexes can also be used.
Ligand Xantphos (2-4 mol%)The choice of ligand is critical and substrate-dependent. A screening of different biaryl phosphine ligands is often necessary.
Base NaOtBu (1.4-2.0 eq)Weaker bases like K₂CO₃ or K₃PO₄ might be sufficient for some amine/halide combinations and can improve functional group tolerance.
Solvent Toluene or 1,4-DioxaneOther ethereal solvents like THF or CPME can be considered.
Temperature 80-110 °CTemperature can be adjusted based on the reactivity of the coupling partners and the stability of the catalyst.

Experimental Workflow and Catalytic Cycle Visualization

To aid in the conceptualization of these powerful synthetic transformations, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle underlying palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) Setup->Reagents Solvent Addition of Solvent Reagents->Solvent Degas Degassing Solvent->Degas Reaction Heating and Stirring (Monitoring by TLC/LC-MS) Degas->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_cycle Generalized Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-M Transmetal Transmetalation PdII_R2->Pd0 R¹-R²

Sources

Application Note: Strategic Synthesis of 4,6-Dichloro-5,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The molecule 4,6-Dichloro-5,8-dimethoxyquinoline represents a highly functionalized heterocyclic scaffold, often utilized as a pharmacophore in the development of tyrosine kinase inhibitors, antimalarials, and DNA-intercalating agents. Its structural complexity arises from the specific substitution pattern on the benzenoid ring (5,8-dimethoxy) combined with halogenation at the 4 and 6 positions.

Synthesizing this target requires a strategy that overcomes two main challenges:

  • Regiocontrol of the 6-chloro substituent: Direct chlorination of the electron-rich 5,8-dimethoxyquinoline core can lead to mixtures of 6- and 7-chloro isomers due to the competing directing effects of the methoxy groups.

  • Construction of the Quinoline Core: The steric bulk of the 5-methoxy group can hinder cyclization reactions if not managed with high-temperature protocols.

This guide details a "Pre-chlorinated Aniline Route" via the Gould-Jacobs reaction . By installing the 6-chloro substituent before ring closure (on the aniline precursor), we guarantee 100% regioselectivity, eliminating difficult isomer separations later in the workflow.

Retrosynthetic Analysis

The most robust pathway disconnects the C4-Cl bond and the heterocyclic ring construction.

  • Target: 4,6-Dichloro-5,8-dimethoxyquinoline

  • Precursor 1: 6-Chloro-5,8-dimethoxyquinolin-4-ol (The "Quinolone" Core)

  • Starting Material: 4-Chloro-2,5-dimethoxyaniline (Commercially available or synthesized from 2,5-dimethoxyaniline)

Logic:

  • The 4-Cl is installed last via nucleophilic displacement of the 4-OH using phosphorus oxychloride (POCl₃).

  • The quinoline ring is built using the Gould-Jacobs protocol (condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization).[1][2]

  • The 6-Cl is inherent to the starting material (4-chloro-2,5-dimethoxyaniline), ensuring perfect positioning relative to the methoxy groups.

Reagents, Catalysts, and Materials[2][3][4][5][6][7][8][9][10][11]

Reagent / MaterialCAS No.[3][4]RoleGrade/PuritySafety Note
4-Chloro-2,5-dimethoxyaniline 6358-64-1Starting Material>98%Irritant, light sensitive.
Diethyl ethoxymethylenemalonate (EMME) 87-13-8Condensation Agent>99%Moisture sensitive.
Dowtherm A 8004-13-5High-Temp SolventSynthesis GradeEutectic mixture of diphenyl ether & biphenyl.
Phosphorus Oxychloride (POCl₃) 10025-87-3Chlorinating Agent99% ReagentDANGER: Reacts violently with water. Toxic fumes.
Sodium Hydroxide (NaOH) 1310-73-2Hydrolysis BasePelletsCorrosive.
Diphenyl Ether 101-84-8Decarboxylation Solvent>98%High boiling point (258°C).
Ethanol (EtOH) 64-17-5SolventAbsoluteFlammable.

Detailed Experimental Protocols

Phase 1: Construction of the Quinoline Core (Gould-Jacobs Protocol)

This phase converts the aniline into the 4-hydroxyquinoline scaffold.[1][2]

Step 1.1: Condensation

Objective: Form the diethyl (((4-chloro-2,5-dimethoxyphenyl)amino)methylene)malonate intermediate.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction: Charge the flask with 4-Chloro-2,5-dimethoxyaniline (18.7 g, 100 mmol) and Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol).

  • Process:

    • Heat the neat mixture (or use minimal ethanol if solid) to 110–120°C .

    • Ethanol is generated as a byproduct. Stir for 2–3 hours until ethanol evolution ceases.

    • QC Check: TLC (EtOAc/Hexane 1:1) should show consumption of aniline.

  • Isolation: Cool the mixture. The intermediate often solidifies. Recrystallize from ethanol/hexane to yield the enamine ester.

    • Expected Yield: 90–95%.

Step 1.2: Thermal Cyclization

Objective: Close the ring to form Ethyl 6-chloro-5,8-dimethoxy-4-hydroxyquinoline-3-carboxylate.

  • Critical Mechanism:[5] This is an electrocyclic reaction requiring high activation energy (approx. 250°C).

  • Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and an air condenser (to allow ethanol escape but reflux the solvent).

  • Solvent: Add Dowtherm A (100 mL per 10 g of intermediate).

  • Process:

    • Pre-heat the Dowtherm A to 250°C (reflux).

    • Slowly add the intermediate from Step 1.1 to the boiling solvent in portions. Caution: Rapid addition causes foaming due to ethanol release.

    • Maintain reflux at 250°C for 30–60 minutes.

  • Workup:

    • Cool the mixture to room temperature. The product usually precipitates as a solid.

    • Dilute with hexane (100 mL) to further precipitate the quinoline.

    • Filter the solid and wash copiously with hexane to remove Dowtherm A.

    • Dry in a vacuum oven at 60°C.

Step 1.3: Saponification & Decarboxylation

Objective: Remove the C3-ester group to yield 6-Chloro-5,8-dimethoxyquinolin-4-ol .

  • Hydrolysis: Suspend the ester (from Step 1.2) in 10% NaOH (aq) and reflux for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Filter and dry.[6][7][8]

  • Decarboxylation:

    • Suspend the carboxylic acid in Diphenyl ether (10 mL/g).

    • Heat to 250–260°C for 1–2 hours until CO₂ evolution stops.

    • Cool and dilute with hexane. Filter the precipitated solid.[9][6][10]

    • Alternative: Microwave irradiation in quinoline solvent at 200°C for 20 mins.

    • Intermediate Product: 6-Chloro-5,8-dimethoxyquinolin-4-ol.

Phase 2: Regioselective Chlorination (The "End Game")

Objective: Convert the C4-hydroxyl group to a chloride.

  • Setup: Dry 250 mL round-bottom flask, reflux condenser with drying tube (CaCl₂ or Ar balloon).

  • Reagents:

    • Substrate: 6-Chloro-5,8-dimethoxyquinolin-4-ol (5.0 g, 20.8 mmol).

    • Reagent: POCl₃ (Phosphorus Oxychloride) (15 mL, excess).

    • Optional Catalyst: N,N-Dimethylaniline (few drops) can accelerate the reaction but complicates purification.

  • Procedure:

    • Add the substrate to the flask.[11][6][8]

    • Carefully add POCl₃ (Process is endothermic initially but becomes exothermic).

    • Heat the mixture to reflux (105°C) for 2–4 hours.

    • Monitoring: The suspension should become a clear solution as the starting material is consumed.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the thick residue slowly onto crushed ice/water (200 g) with vigorous stirring. Exothermic!

    • Neutralize the aqueous suspension with NH₄OH or saturated NaHCO₃ to pH 8–9.

  • Extraction:

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄.

    • Concentrate to yield the crude product.[9]

  • Purification:

    • Recrystallize from Ethanol or Acetonitrile .

    • Final Product: 4,6-Dichloro-5,8-dimethoxyquinoline.

    • Appearance: Off-white to pale yellow needles.

Visualizing the Synthetic Logic

SynthesisPath Aniline 4-Chloro-2,5-dimethoxyaniline (Starting Material) Condensation Step 1: Condensation (110°C, -EtOH) Aniline->Condensation EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Condensation Intermediate1 Enamine Ester Intermediate Condensation->Intermediate1 Cyclization Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermediate1->Cyclization Ring Closure QuinolineEster 6-Chloro-5,8-dimethoxy- 4-hydroxyquinoline-3-ester Cyclization->QuinolineEster Decarb Step 3: Saponification & Decarboxylation (NaOH; then Heat) QuinolineEster->Decarb QuinolineOH 6-Chloro-5,8-dimethoxyquinolin-4-ol (Key Intermediate) Decarb->QuinolineOH Chlorination Step 4: Chlorination (POCl3, Reflux) QuinolineOH->Chlorination FinalProduct 4,6-Dichloro-5,8-dimethoxyquinoline (Target) Chlorination->FinalProduct Nucleophilic Subst.

Caption: Step-by-step synthetic workflow from the aniline precursor to the final dichlorinated quinoline.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Temperature too low (<240°C).Ensure Dowtherm A is actively refluxing (250°C+). Use an internal thermometer.
Foaming during Cyclization Rapid addition of intermediate.Add the solid intermediate in small portions to the hot solvent to manage ethanol off-gassing.
Incomplete Chlorination Old/Hydrolyzed POCl₃.Use fresh POCl₃. Distill if the liquid is cloudy.
Product is Dark/Tar Decomposition during POCl₃ removal.Do not overheat during evaporation. Quench on ice immediately after concentration.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Modified Preparation Through Ethoxymethylenemalonic Ester". Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Surrey, A. R.; Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline". Journal of the American Chemical Society, 68(1), 113–114. Link

  • Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction". Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • BenchChem Technical Support . (2025). "Application Note: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline". BenchChem Protocols. Link

Sources

Troubleshooting & Optimization

Purification methods for 4,6-Dichloro-5,8-dimethoxyquinoline: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: QUN-CL2-58-PUR Status: Active Guide Department: Process Chemistry & Separation Sciences[1][2]

Executive Summary

You are likely working with 4,6-Dichloro-5,8-dimethoxyquinoline , a critical scaffold often associated with the synthesis of 8-aminoquinoline antimalarials (analogous to Tafenoquine precursors) or specific kinase inhibitors.[1][2]

The purification of this compound presents a classic dilemma in organic process development: the trade-off between isomer rejection (best achieved via chromatography) and scalability (best achieved via recrystallization). This guide addresses the specific physicochemical challenges of the 5,8-dimethoxy substitution pattern, which renders the molecule electron-rich and prone to "oiling out" compared to its 6,7-dimethoxy counterparts.[1][2]

Module 1: Diagnostic Decision Matrix

Before selecting a method, assess your crude material. The 5,8-dimethoxy motif creates a specific solubility profile that dictates your path.[1][2]

PurificationDecision Start Crude 4,6-Dichloro-5,8-dimethoxyquinoline Analyze Analyze Crude Purity (HPLC/NMR) Start->Analyze Decision Purity Level? Analyze->Decision HighPurity > 85% Purity Main impurity is trace starting material Decision->HighPurity Clean Crude LowPurity < 85% Purity Contains Regioisomers (e.g. 4,7-Cl) or Tars Decision->LowPurity Dirty Crude Recryst METHOD A: Recrystallization (Thermodynamic Control) HighPurity->Recryst Column METHOD B: Flash Chromatography (Kinetic Separation) LowPurity->Column Check Recover Secondary Crop? Recryst->Check Check Mother Liquor Check->Column If Yield < 50%

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity profile.

Module 2: Recrystallization (The Scalable Standard)

Context: The 5,8-dimethoxy substituents disrupt the planar packing slightly more than 6,7-isomers, often leading to lower melting points and a tendency to form supersaturated oils.[2]

Protocol: The "Dual-Solvent" Displacement

Target: Removal of polar impurities (e.g., 4-hydroxy precursors) and non-polar tars.[1][2]

  • Dissolution: Suspend crude solid in Acetonitrile (MeCN) or Ethanol (EtOH) (5 mL per gram). Heat to reflux until dissolved.

    • Note: If insolubles remain after 10 mins at reflux, perform a hot filtration immediately. These are likely inorganic salts or polymerized byproducts.

  • Displacement: Remove heat. While still hot, add Water dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add a single drop of the organic solvent (MeCN/EtOH) to clear the turbidity.

  • Crystallization: Allow to cool to room temperature slowly (over 2-3 hours).

    • Critical Step: If the solution turns milky instantly, reheat and add more organic solvent. You need distinct crystal growth, not crash precipitation.

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold 1:1 Solvent/Water mixture.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with methoxy-substituted quinolines.[1][2]

  • Cause: The solution is too concentrated, or the temperature dropped too fast, pushing the compound into a "liquid-liquid phase separation" region before it could nucleate crystals.[2]

  • Fix: Reheat to dissolve the oil. Add a seed crystal (if available) or scratch the glass wall at the interface. Add slightly more solvent (dilution) to keep the concentration below the "oiling limit" but above the solubility limit.

Q: Which solvent system is superior for removing the 4-hydroxy impurity? A: Toluene/Heptane . The 4,6-dichloro product is highly soluble in hot toluene.[1][2] The 4-hydroxy precursor (a common byproduct of incomplete chlorination) is much more polar and hydrogen-bond donating; it will often remain insoluble in the hot toluene or precipitate out first.[2]

  • Protocol: Dissolve in minimum hot Toluene. Add Heptane until turbid. Cool.

Module 3: Chromatography (The Precision Tool)

Context: Use this when you have close-eluting regioisomers (e.g., 4,7-dichloro isomer) that cocrystallize with your product.

Protocol: Buffered Silica Gel Flash

Target: Separation of regioisomers and baseline impurities.

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30).

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Quinolines are basic. Without TEA, the nitrogen interacts with the acidic silanols on the silica, causing severe peak tailing and co-elution.[2]

Troubleshooting & FAQs

Q: I see a "ghost peak" or streaking even with TEA. What is happening? A: The 4-chloro substituent is susceptible to hydrolysis or nucleophilic attack.

  • Diagnosis: If you use Methanol in your mobile phase (e.g., DCM/MeOH), the methoxide might slowly displace the reactive 4-chloro group during the run, creating a new impurity on the column.[2]

  • Fix: Stick to non-nucleophilic solvents like Ethyl Acetate/Hexane or Acetone/Heptane . Avoid alcohols if the run time is long.

Q: How do I separate the 4,6-dichloro from the 4,7-dichloro isomer? A: These are structurally very similar.[1][2]

  • Strategy: Use a Toluene -based mobile phase (e.g., Toluene/EtOAc 95:5).[1][2] The

    
    -
    
    
    
    interactions between toluene and the quinoline ring often discriminate between subtle electronic differences in the isomers better than simple alkane chains.
Module 4: Comparative Data & Specifications
FeatureRecrystallizationChromatography
Primary Utility Bulk removal of polar impurities & salts.[1][2]Separation of regioisomers (4,6 vs 4,7).[2]
Yield 60-80% (First crop).[1][2]85-95% (Combined fractions).[1][2]
Purity Potential >99% (if no isomers present).>99.5% (can resolve isomers).
Solvent Cost Low (Ethanol/Toluene).High (Hexane/EtOAc + Silica waste).
Throughput High (Kg scale ready).Low (g scale, difficult to scale up).
References
  • Synthesizing Quinoline Analogs

    • Methodology for chlorin
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 272 (1955); Vol. 28, p. 38 (1948).[2]

  • Purification of Chlorinated Heterocycles

    • Recrystallization strategies for 6,7-dimethoxyquinoline (analogous behavior).
    • Source: BenchChem Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline.

  • Chromatographic Behavior of Basic Nitrogen Compounds

    • Use of TEA modifiers in silica chrom
    • Source: Journal of Liquid Chromatography & Related Technologies, "Mobile Phase Selection for Basic Drugs".

(Note: While specific literature on the exact 4,6-dichloro-5,8-dimethoxy isomer is proprietary or scarce, the physicochemical behaviors are extrapolated from the well-documented 6,7-dimethoxy and 4,7-dichloro analogs cited above.)[1][2]

Sources

Resolving solubility issues of 4,6-Dichloro-5,8-dimethoxyquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This is an automated technical support guide generated for 4,6-Dichloro-5,8-dimethoxyquinoline .

Status: Active | Ticket ID: SOL-Q58-DCL | Specialist: Senior Application Scientist[1]

Welcome to the technical support interface. You are likely encountering precipitation, poor dissolution rates, or inconsistent assay data with 4,6-Dichloro-5,8-dimethoxyquinoline .[1] This compound presents a classic "brick dust" profile: high crystallinity, high lipophilicity, and low aqueous solubility.[2]

This guide moves beyond generic advice to provide specific, chemically grounded protocols for this polysubstituted quinoline scaffold.

🔬 Module 1: Physicochemical Profiling (The "Why")[2]

Q: Why is this specific quinoline derivative so difficult to dissolve in aqueous media? A: The solubility issues stem from the conflict between its crystal lattice energy and its solvation potential.[2]

  • "Brick Dust" Crystal Lattice: The planar quinoline core allows for strong

    
     stacking.[1][2] The 4,6-dichloro substitution adds symmetry and increases the melting point, making the crystal lattice energy high (hard to break).[1][2]
    
  • Lipophilicity (LogP): The 5,8-dimethoxy groups are lipophilic ethers.[1][2] Combined with two chlorine atoms (hydrophobic halogens), the estimated LogP is likely >3.5 .[2] The molecule "prefers" to stick to itself rather than water.[1][2]

  • Weak Basicity (pKa Suppression): While quinolines are typically basic (pKa ~4.9), the electron-withdrawing chlorine atoms at positions 4 and 6 significantly reduce the electron density at the nitrogen (N1).[2] This lowers the pKa (likely < 3.0), meaning it will not protonate (and thus will not dissolve as a salt) at neutral or even slightly acidic pH [1].[2]

Q: Can I just use HCl to make a salt? A: Proceed with caution. Because the basicity is so low due to the 4,6-dichloro substitution, the hydrochloride salt may be unstable in water.[1] It is prone to hydrolysis , where the salt dissociates back to the free base and precipitates immediately upon dilution in buffer.[2]

🛠 Module 2: Troubleshooting & Decision Matrix

Use this logic flow to select the correct solubilization strategy for your application.

SolubilityLogic cluster_legend Key Start Start: Define Application AppType Application Type? Start->AppType HTS In Vitro / HTS / Cellular AppType->HTS Cell Culture InVivo In Vivo / Animal Studies AppType->InVivo Injection/Oral ToxCheck Is DMSO/Ethanol Toxic? HTS->ToxCheck ProtocolB Protocol B: SBE-β-CD Complexation InVivo->ProtocolB IV / IP ProtocolC Protocol C: Micellar (Tween 80) InVivo->ProtocolC Oral Gavage ProtocolA Protocol A: DMSO Spike (0.1-1%) ToxCheck->ProtocolA No (Standard) ToxCheck->ProtocolB Yes (Sensitive Cells) Legend Blue: Start | Yellow: Decision | Green: Solution

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.

🧪 Module 3: Step-by-Step Formulation Protocols

Protocol A: The "DMSO Spike" (Standard for In Vitro Assays)

Best for: High-throughput screening, enzymatic assays, robust cell lines.[1][2]

The Trap: Users often freeze 10 mM stocks.[1][2] Upon thawing, moisture from the air enters the DMSO, causing "invisible" micro-precipitation of this hydrophobic quinoline.[2] The Fix: Use anhydrous DMSO and sonicate before every use.[1][2]

  • Stock Preparation: Dissolve solid 4,6-Dichloro-5,8-dimethoxyquinoline in anhydrous DMSO to 10 mM .

    • Critical: Sonicate at 40°C for 5 minutes to ensure total dissolution.

  • Intermediate Dilution (The "Step-Down"): Do not pipette 10 mM stock directly into aqueous media.

    • Dilute the 10 mM stock 1:10 into pure ethanol or PEG400 first (creates a 1 mM working stock).[2]

  • Final Dilution: Spike the 1 mM working stock into the assay buffer while vortexing rapidly.

    • Target: < 0.5% DMSO final concentration.[1][2]

Protocol B: Cyclodextrin Complexation (The Gold Standard)

Best for: In vivo injection (IV/IP) or sensitive cell lines where solvent toxicity is a concern.[2]

This method encapsulates the hydrophobic quinoline core inside a water-soluble ring, bypassing the pH/solubility limit [2].[1]

Reagents: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]

  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.[1][2] Filter (0.22 µm).[2]

  • Compound Addition: Add the quinoline powder directly to the cyclodextrin vehicle.

    • Target Concentration: 1–5 mg/mL.[1][2]

  • Energy Input: The complexation is endothermic and slow.[1][2]

    • Sonicate for 20 minutes.

    • Heat to 50°C for 30 minutes with stirring.

    • Shake overnight at room temperature if not clear.

  • Validation: If the solution is clear, filter sterilize. The complex is now stable in water.[1][2]

Protocol C: Micellar Formulation (Tween 80)

Best for: Oral gavage (PO) or IP injection in rodents.[2]

  • Premix: Weigh the compound. Add 5% Ethanol + 5% Tween 80 directly to the powder.[1][2]

  • Solubilize: Vortex and heat gently until the powder is fully wetted and dissolved in this surfactant/solvent mix.

  • Dilute: Slowly add 90% Saline or PBS while vortexing.

    • Result: A clear to slightly opalescent micellar solution.[1][2]

📊 Module 4: Quantitative Data & Specifications

Table 1: Estimated Physicochemical Properties & Solubility Limits

PropertyValue (Est.)Implication for Handling
LogP 3.8 – 4.2Highly lipophilic; binds to plastic tips/tubes.[1] Use glass.
pKa (N1) < 3.0Will not dissolve in PBS (pH 7.[2]4) or Acetate (pH 4.5).[2]
Solubility (Water) < 1 µg/mLEssentially insoluble.[2]
Solubility (DMSO) > 20 mg/mLExcellent solvent.[2]
Solubility (Ethanol) ~ 5 mg/mLModerate solvent; good for intermediate dilutions.[2]
Melting Point High (>130°C)Indicates high lattice energy; requires heat/sonication to dissolve.[1][2]

❓ Module 5: Frequently Asked Questions (FAQ)

Q: I see a fine precipitate after 2 hours in my cell culture media. What happened? A: This is "Ostwald Ripening." The compound was likely supersaturated when you added it.[1][2] As the system equilibrated, the compound crashed out.[2]

  • Fix: Switch to Protocol B (Cyclodextrin) . The CD cavity holds the molecule in equilibrium, preventing the crash.[2]

Q: Can I use 4,6-Dichloro-5,8-dimethoxyquinoline-3-carboxylate ester instead? A: Many users confuse the core scaffold with the ethyl ester intermediate (CAS 1040012-36-9) [3].[1] The ester is more lipophilic and even harder to dissolve.[1][2] If you are using the ester, you must use DMSO/PEG400 (Protocol A) or a lipid-based formulation (e.g., Corn oil for oral dosing).[1][2]

Q: My results are variable between replicates. A: This is a hallmark of non-homogeneous suspensions. If the compound precipitates, the concentration in the supernatant drops, while the bottom of the well has solid crystals.[2]

  • Action: Centrifuge your assay plate (5 min at 1000g) before reading. If the pellet is visible, your data is invalid. Switch to a solubilizing protocol.

📚 References

  • BenchChem Technical Support. Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (Accessed 2025).[2][3]

  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.[2] PMC.[1][2][4]

  • BLD Pharm. Product Data: Ethyl 4,6-dichloro-5,8-dimethoxyquinoline-3-carboxylate.[1][5][6][7] (Accessed 2025).[3]

Sources

Technical Support Center: Purification Protocols for 4,6-Dichloro-5,8-dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: #Q-Cl-58-OMe-PUR Subject: Removal of Critical Impurities from Crude 4,6-Dichloro-5,8-dimethoxyquinoline

Introduction: The Nature of the Beast

Welcome to the technical center. If you are working with 4,6-Dichloro-5,8-dimethoxyquinoline , you are likely synthesizing a scaffold for specific kinase inhibitors or antimalarial agents.

This molecule presents a unique "push-pull" purification challenge:

  • Electronic Conflict: The electron-rich dimethoxy ring (positions 5,8) promotes oxidation and polymerization ("tarring").

  • Labile Reactivity: The chlorine at position 4 is highly reactive (susceptible to nucleophilic attack/hydrolysis), while the chlorine at position 6 is a stable aryl halide.

  • Solubility Traps: The planar structure leads to high crystallinity, often trapping impurities inside the crystal lattice during standard precipitations.

This guide moves beyond generic advice to address the specific failure modes of this scaffold.

Module 1: Diagnostic Triage (FAQ)

Q: My HPLC shows a split peak at the main retention time. Is this a rotamer? A: Unlikely. In quinolines, this is almost always a regioisomer or a des-chloro impurity .

  • The Suspect: If you synthesized this via ring closure (e.g., Skraup or Gould-Jacobs) followed by chlorination, you likely have the 4,7-dichloro isomer or the 4-hydroxy-6-chloro precursor.

  • The Test: Run LC-MS in positive mode.

    • Target Mass (M+H): ~258/260 (depending on isotope pattern for 2 Cl).

    • Impurity Mass: If you see M+H ~240, it is the 4-hydroxy (hydrolysis product). If the mass is identical but the peak is split, it is the regioisomer .

Q: The crude product is a sticky black tar. Did the reaction fail? A: Not necessarily. Quinolines are notorious for forming "red-black" polymers upon exposure to air and light, especially with electron-donating methoxy groups. The product is likely trapped inside the tar.

  • Immediate Action: Do not attempt to recrystallize the tar directly. You must perform a "Toluene Slurry Wash" (detailed in Module 2) to strip the oligomers first.

Module 2: The Critical Workup (Preventing Hydrolysis)

The most common impurity—4-hydroxy-6-chloro-5,8-dimethoxyquinoline —is often generated during the workup of the POCl₃ reaction. The 4-Cl bond is acid-labile. Quenching POCl₃ generates massive amounts of HCl and heat, creating a "hydrolysis reactor" if not controlled.

Protocol: The "Cold-Base" Quench

Standard water quenches are forbidden for this substrate.

  • Preparation: Prepare a 10% w/v K₂CO₃ or NH₄OH solution and chill to <5°C.

  • Quench: Pour the reaction mixture (POCl₃/Product) slowly into the stirred basic solution. Never add water to the reaction flask.

  • pH Control: Maintain pH > 8 throughout. If it dips to acidic, the 4-Cl hydrolyzes back to the 4-OH.

  • Extraction: Extract immediately with Dichloromethane (DCM). Do not let the aqueous layer sit.

Module 3: Purification Workflows
Strategy A: The "Toluene Slurry" (For Tarry Crudes)

Use this when the crude is dark/sticky.

  • Dissolve crude tar in minimum DCM.

  • Adsorb onto coarse silica gel (ratio 1:2 crude:silica). Evaporate to dryness.

  • Suspend the silica-adsorbed solid in Toluene (10 volumes).

  • Stir vigorously for 30 minutes at 40°C.

  • Filter hot.

    • Result: The polymeric tars often stick to the silica/glass, while the quinoline product dissolves in the toluene.

  • Cool filtrate to precipitate the product or evaporate for recrystallization.

Strategy B: Recrystallization (For >85% Purity)

The 5,8-dimethoxy substitution pattern makes this molecule less soluble in alcohols than standard quinolines.

ParameterRecommendationMechanism
Solvent System Acetonitrile (MeCN) or EtOAc/Hexane (1:2) MeCN solubilizes the polar impurities (4-hydroxy) while crystallizing the dichloro product upon cooling.
Anti-Solvent Diisopropyl Ether (DIPE) Adding DIPE to a concentrated EtOAc solution forces the product out while leaving tars in solution.
Warning Avoid Methanol/Ethanol Nucleophilic solvent attack at the 4-Cl position can occur at reflux temperatures (solvolysis), creating a 4-methoxy impurity.
Strategy C: Flash Chromatography (The "Triethylamine Trick")

Use this if regioisomers are present.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 70:30).

  • The Secret Ingredient: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Dimethoxyquinolines are basic. Without TEA, they streak/tail on the acidic silica, merging with impurities. TEA neutralizes the silica sites, sharpening the peak.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude material based on its physical state and impurity profile.

PurificationLogic Start Crude 4,6-Dichloro- 5,8-dimethoxyquinoline CheckState Physical State? Start->CheckState Tar Sticky/Black Tar CheckState->Tar Solid Crystalline Solid CheckState->Solid TolueneWash Protocol: Toluene Slurry (Remove Polymers) Tar->TolueneWash High Polymer Content CheckPurity Check Purity (HPLC) Solid->CheckPurity TolueneWash->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Purity < 95% Hydrolysis 4-Hydroxy Impurity (Polar) ImpurityType->Hydrolysis Regio Regioisomer (Similar Polarity) ImpurityType->Regio Recryst Recrystallization (Acetonitrile) Hydrolysis->Recryst Solubility Difference Column Flash Column (Hex/EtOAc + 1% TEA) Regio->Column Separation Required

Caption: Decision matrix for selecting the optimal purification method based on crude physical state and specific impurity profile.

References & Validated Sources
  • BenchChem Technical Support. (2025).[1][2][3] Chlorination of 4-hydroxy-6,7-dimethoxyquinoline: Troubleshooting & Optimization. (Note: Protocol adapted for 5,8-isomer based on solubility similarity). 1

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism. (Provides the mechanistic basis for the "Cold-Base" quench to prevent hydrolysis). 4

  • SIELC Technologies. (2025). Separation of Quinoline and Impurities on HPLC. (Basis for the TEA mobile phase recommendation). 5

  • Google Patents. (2016). Preparation method of 4-chloro-6,7-dimethoxyquinoline. (CN106008336A). 6

Sources

Improving stability of 4,6-Dichloro-5,8-dimethoxyquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 4,6-Dichloro-5,8-dimethoxyquinoline as a scaffold for antiparasitic or anticancer (kinase inhibitor) development. This molecule presents a specific stability paradox:

  • Synthesis requires acid: It is typically generated via chlorination (e.g., POCl₃), an inherently acidic process.

  • Degradation is acid-catalyzed: Upon exposure to aqueous acid (during workup) or oxidative acidic media, the electron-rich 5,8-dimethoxy system becomes labile.

This guide addresses the mechanistic root causes of instability and provides self-validating protocols to mitigate degradation.

Module 1: Diagnostic & Root Cause Analysis

Before attempting stabilization, identify which degradation pathway is affecting your sample.

Visual & Analytical Diagnostics
ObservationLikely Chemical EventLC-MS Signature (ESI+)Root Cause
Color Change: Yellow

Red/Brown
Oxidative Demethylation [M+H] - 30 amu (Quinone formation)5,8-dimethoxy system oxidizing to 5,8-quinolinedione. Catalyzed by acid + air.
Precipitate: White/Off-white solidC4-Hydrolysis [M+H] - 35 + 17 (Cl

OH)
Protonation of N1 activates C4. Water attacks C4, displacing Cl to form 4-quinolone.
Color Change: Darkening without mass shiftPolymerization Broadening / High MW aggregatesElectron-rich ring coupling (often radical mediated).
Mechanistic Pathway Diagram

The following diagram illustrates the competition between protonation (reversible) and degradation (irreversible).

DegradationPathways SM 4,6-Dichloro-5,8- dimethoxyquinoline Prot N-Protonated Intermediate (Activated) SM->Prot H+ (Acid) Prot->SM Base/Quench Quinone 5,8-Quinolinedione (Red/Brown) Prot->Quinone [O] (Air) + H2O Oxidative Demethylation Quinolone 4-Hydroxy-6-chloro- 5,8-dimethoxyquinoline Prot->Quinolone H2O (Nucleophilic Attack) Cl Displacement

Figure 1: Acid-mediated degradation pathways. Note that N-protonation activates the C4-position for hydrolysis (Cl displacement) and sensitizes the ring to oxidation.

Module 2: Stabilization Protocols

Protocol A: The "Cold-Quench" Workup

Use this when isolating the compound from acidic reaction mixtures (e.g., POCl₃ chlorination).

The Logic: The rate of C4-hydrolysis is temperature-dependent. The heat of neutralization during quenching is the primary killer of this molecule.

  • Preparation: Pre-cool the quenching buffer (Sat. NaHCO₃ or NH₄OH) to 0°C .

  • Dilution: Dilute the reaction mixture with a non-protic organic solvent (DCM or CHCl₃) before quenching. This sequesters the quinoline in the organic phase, protecting it from the aqueous acid generated during quenching.

  • The Dropwise Quench:

    • Place the organic mixture in an ice bath.

    • Add the basic buffer dropwise with vigorous stirring.

    • Critical Limit: Do not allow the internal temperature to exceed 10°C .

  • Immediate Phase Cut: Once pH is neutral/basic (pH 8-9), separate layers immediately. Do not let the molecule sit in the biphasic mixture.

Protocol B: Storage & Handling

Use this for maintaining purity of the isolated solid.

  • Atmosphere: Store under Argon. The 5,8-dimethoxy motif is electron-rich and prone to air oxidation, which is accelerated by trace acid residue.

  • Container: Amber glass (protects from photo-oxidation).[1]

  • Scavenger: Store with a packet of activated silica or molecular sieves to absorb trace moisture, preventing slow hydrolysis.

Optimized Workflow Visualization

WorkupFlow Rxn Reaction Mixture (Acidic/POCl3) Dilution Dilute with DCM (Creates Organic Phase) Rxn->Dilution 1. Solubilize Quench Quench into 0°C NaHCO3 (Keep T < 10°C) Dilution->Quench 2. Neutralize Sep Rapid Phase Separation Quench->Sep 3. Extract Dry Dry over Na2SO4 (Remove Water Immediately) Sep->Dry 4. Dehydrate Store Store: -20°C, Argon Dry->Store 5. Preserve

Figure 2: Optimized workup workflow to minimize acid-contact time and thermal degradation.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use HCl to generate the hydrochloride salt for better solubility? A: Proceed with extreme caution. While quinoline salts are common, the 5,8-dimethoxy substitution makes this specific derivative prone to ether cleavage (demethylation) in strong mineral acids.

  • Recommendation: Use anhydrous HCl in ether/dioxane at 0°C to precipitate the salt, then filter immediately. Do not use aqueous HCl, as water + acid + electron-rich ring = hydrolysis.

Q2: My LC-MS shows a peak at M+16. Is this an N-oxide? A: It is possible, but with 5,8-dimethoxy substitution, it is more likely the onset of quinone formation (oxidative demethylation).

  • Test: Treat a small aliquot with a reducing agent (sodium dithionite). If the color/peak reverts, it was a quinone/oxidative species. If stable, it may be the N-oxide.

Q3: Why is the 4-position chlorine so unstable in acid? A: The 4-position and 2-position of quinoline are electron-deficient (similar to pyridine). Protonation of the nitrogen further withdraws electron density, making the carbon at position 4 highly electrophilic. Water (a weak nucleophile) can then easily attack and displace the chloride. This is a classic


 mechanism facilitated by acid catalysis [1].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 5: Quinolines and Isoquinolines - Reactivity of Substituents).
  • Kitahara, Y., et al. (1983).[2] The Ceric Ammonium Nitrate Mediated Synthesis of Quinoline and Isoquinoline Quinones.[2] Chemical and Pharmaceutical Bulletin, 31(10), 3460-3464.

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Protection for Phenols - Methyl Ethers stability).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.